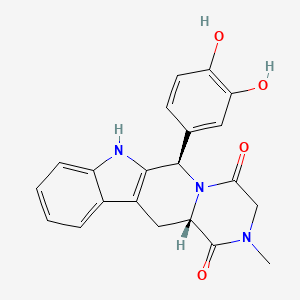
Desmethylene cis-Tadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylene cis-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the absence of a methylene group in its structure, which differentiates it from its parent compound, Tadalafil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene cis-Tadalafil typically involves the use of D-tryptophan methyl ester hydrochloride as the initial raw material. This compound undergoes a series of reactions, including esterification, amidation, and cyclization, to form the final product. The process begins with the esterification of D-tryptophan with methanol under the catalysis of sulfuric acid, followed by a Pictet-Spengler reaction with piperonal to form the intermediate. This intermediate then reacts with chloroacetyl chloride and methylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Desmethylene cis-Tadalafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Desmethylene cis-Tadalafil has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of PDE5 inhibitors and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Desmethylene cis-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation. The molecular targets of this compound include PDE5, which is found in high concentrations in the corpus cavernosum of the penis and vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Vardenafil: A PDE5 inhibitor with a shorter half-life compared to Tadalafil .
Uniqueness
Desmethylene cis-Tadalafil is unique due to the absence of a methylene group in its structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tadalafil. This structural difference can influence its selectivity, potency, and duration of action .
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m0/s1 |
InChI Key |
HZSPPSAESSMSNY-MGPUTAFESA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















